Ferrocene, (6-mercaptohexyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, (6-mercaptohexyl)- typically involves the reaction of ferrocene with 6-bromohexanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for Ferrocene, (6-mercaptohexyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Ferrocene, (6-mercaptohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a common redox reaction.
Substitution: The thiol group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products
Oxidation: The major product is ferrocenium ion.
Substitution: The products depend on the substituents introduced, but typically involve the replacement of the thiol hydrogen with another group.
Scientific Research Applications
Ferrocene, (6-mercaptohexyl)- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Ferrocene, (6-mercaptohexyl)- exerts its effects is through the formation of self-assembled monolayers (SAMs). These SAMs facilitate electron exchange between the ferrocene moiety and the substrate, which is crucial for applications in bio-electrochemical devices . The molecular targets include gold substrates and graphene-coated surfaces, where the thiol group forms strong bonds with the substrate, allowing for efficient electron transfer .
Comparison with Similar Compounds
Similar Compounds
- 11-(Ferrocenyl)undecanethiol
- Aminoferrocene
- Ferrocenemethanol
- 3-Ferrocenylpropionic anhydride
- (6-Bromohexyl)ferrocene
- (6-Bromo-1-oxohexyl)ferrocene
Uniqueness
Ferrocene, (6-mercaptohexyl)- is unique due to its ability to form stable and reproducible self-assembled monolayers, which are essential for detecting molecular interactions and facilitating electron transfer . This property distinguishes it from other similar compounds that may not form as stable or efficient SAMs.
Properties
Molecular Formula |
C16H22FeS |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;6-cyclopenta-1,3-dien-1-ylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q2*-1;+2 |
InChI Key |
OPUQYSYDXPAUPW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCS.[Fe+2] |
Origin of Product |
United States |
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